4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid
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Overview
Description
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid is an organic compound belonging to the class of indolyl carboxylic acids and derivatives. This compound features an indole ring, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 5-methoxyindole reacts with squaric acid dichloride in anhydrous diethyl ether, resulting in the formation of the desired compound . The reaction conditions typically do not require a Lewis acid catalyst, and the product precipitates readily from the reaction mixture.
Chemical Reactions Analysis
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. One known target is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to metabolism and inflammation . The compound’s effects are mediated through binding to this receptor, leading to changes in cellular processes.
Comparison with Similar Compounds
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid can be compared with other indole derivatives, such as:
3-(5-methoxy-1H-indol-3-yl)propanoic acid: This compound also contains an indole ring and a carboxylic acid chain but differs in the length and position of the carbon chain.
3-chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione: This derivative features a cyclobutene ring and a chlorine atom, making it structurally distinct from this compound.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H13NO4/c1-18-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13(16)17/h2-3,6-7,14H,4-5H2,1H3,(H,16,17) |
InChI Key |
AELIYSNGIYQIQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)CCC(=O)O |
Origin of Product |
United States |
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